(S)-(-)-1-(4-Fluorophenyl)ethanol []: This chiral alcohol serves as a crucial intermediate in synthesizing various pharmaceuticals, including antagonists for the CCR5 chemokine receptor, which plays a role in HIV infection []. It also serves as a component in antimalarial drugs and γ-secretase modulators for Alzheimer's disease treatment [].
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607): This compound is a potent and selective Met kinase inhibitor. The 1-(4-fluorophenyl) group is part of a larger structure that targets the ATP-binding site of the Met kinase enzyme [].
[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314): This compound acts as a reversible and selective monoacylglycerol lipase (MAGL) inhibitor []. MAGL is an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting MAGL elevates 2-AG levels, leading to potential therapeutic effects in various central nervous system disorders [].
1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074): This compound is classified as a γ-secretase modulator []. It exhibits potential for treating Alzheimer's disease by reducing β-amyloid (Aβ) pathology in the brain [].
2-Fluoro-1-(4-fluorophenyl)ethanol is an organic compound characterized by the molecular formula . This compound features a fluorinated phenyl group and an alcohol functional group, making it a significant derivative of fluorinated alcohols. The presence of fluorine atoms enhances its chemical reactivity and potential applications in various fields, including medicinal chemistry and material science.
The compound can be synthesized through various methods, primarily involving the reduction of 2-Fluoro-1-(4-fluorophenyl)ethanone. This compound is often utilized as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development.
2-Fluoro-1-(4-fluorophenyl)ethanol falls under the category of fluorinated organic compounds. Its classification includes:
The synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanol typically involves the reduction of 2-Fluoro-1-(4-fluorophenyl)ethanone. Commonly used reducing agents include:
One notable method for synthesizing this compound is through enantioselective biocatalytic reduction using Petroselinum crispum cells. This method yields (S)-(-)-1-(4-fluorophenyl)ethanol with high enantioselectivity, making it particularly valuable for applications requiring specific stereochemistry.
2-Fluoro-1-(4-fluorophenyl)ethanol can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
Major products formed from these reactions include:
The mechanism of action for 2-Fluoro-1-(4-fluorophenyl)ethanol primarily involves its role as a substrate in enzymatic reactions or as a building block in synthetic pathways.
In biochemical contexts, this compound has been explored for its potential interactions with enzymes involved in metabolic pathways, particularly through its conversion into bioactive molecules. Its action can be influenced by environmental factors such as pH, temperature, and the presence of specific biocatalysts.
Relevant data indicates that compounds with similar structures often exhibit unique solubility profiles and reactivity patterns due to the influence of fluorine substitution .
2-Fluoro-1-(4-fluorophenyl)ethanol has diverse applications across various scientific fields:
The asymmetric reduction of prochiral ketones represents the most efficient route to enantiomerically enriched 2-fluoro-1-(4-fluorophenyl)ethanol. Two primary catalytic strategies dominate:
Biocatalytic Reduction: Alcohol dehydrogenases (ADHs) enable highly enantioselective reductions under mild conditions. ADH-A from Rhodococcus ruber achieves >99% enantiomeric excess (ee) for the (R)-enantiomer at substrate concentrations up to 0.5 M without external cofactor addition [4]. Conversely, Lactobacillus brevis ADH selectively yields the (S)-enantiomer with comparable efficiency. Lipase-catalyzed dynamic kinetic resolution further enhances efficiency by coupling in situ racemization with enzymatic resolution [1] [4].
Transition Metal Catalysis: Chiral ruthenium complexes with (R,R)-TsDPEN ligands facilitate asymmetric transfer hydrogenation of 2-fluoro-1-(4-fluorophenyl)ethanone. Using formic acid/triethylamine as a hydrogen donor, this method delivers (S)-2-fluoro-1-(4-fluorophenyl)ethanol in 84.5–97.5% ee. Electron-donating substituents on the aryl ring improve stereoselectivity [4] [8].
Table 1: Comparative Analysis of Asymmetric Reduction Methods
Method | Catalyst System | Enantiomer | ee (%) | Yield (%) | Conditions |
---|---|---|---|---|---|
Biocatalytic Reduction | ADH-A (R. ruber) | (R)- | >99 | 92 | Aqueous buffer, 30°C |
Biocatalytic Reduction | L. brevis ADH | (S)- | 98 | 90 | Aqueous buffer, 30°C |
Transfer Hydrogenation | Ru/(R,R)-TsDPEN | (S)- | 97.5 | 85 | HCO₂H/NEt₃, 28°C |
Dynamic Kinetic Resolution | Lipase/Racemization Catalyst | (R)- or (S)- | 99 | 88 | Organic solvent, 35°C |
Fluorination tactics critically influence the efficiency of precursor synthesis:
Direct Electrophilic Fluorination: 4-Fluoroacetophenone undergoes α-fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI). Acetonitrile or dichloromethane solvents at 0–25°C provide 2-fluoro-1-(4-fluorophenyl)ethanone in 70–85% yield. Competitive side-chain oxidation and over-fluorination necessitate precise temperature control [5] [6].
Indirect Halogen Exchange: Halex reaction of 2-bromo-1-(4-fluorophenyl)ethanone with KF in dimethylformamide (DMF) at 120°C achieves 65–75% yield. Phase-transfer catalysts like tetrabutylammonium bromide enhance fluoride ion accessibility. This method suffers from lower atom economy but avoids oxidation byproducts [5] [9].
Table 2: Comparison of Fluorination Approaches
Strategy | Reagent | Solvent | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Direct Electrophilic | Selectfluor® | CH₃CN, 25°C | 85 | Single-step | Oxidation side-reactions |
Indirect Halogen Exchange | KF/TBAB | DMF, 120°C | 75 | No strong oxidants | High temperature required |
Hydroxylation of 4-fluorostyrene derivatives enables complementary access to chiral fluorohydrins:
Epoxide Ring-Opening: Asymmetric epoxidation of 4-fluorostyrene using (salen)-Co catalysts forms epoxide intermediates. Regioselective ring-opening with fluoride (e.g., KF/TBAF) proceeds via bimetallic transition states to yield (S)-2-fluoro-1-(4-fluorophenyl)ethanol in 90% ee. Rate-limiting dimer dissociation of the cobalt fluoride species dictates reaction kinetics [4] [8].
Microbial Hydroxylation: Engineered E. coli expressing P450 monooxygenases introduces hydroxyl groups with 80% regioselectivity at the benzylic position. Co-expression of glucose dehydrogenases facilitates cofactor regeneration, enabling substrate concentrations up to 10 mM [2].
Microwave irradiation significantly accelerates key synthetic steps:
Condensation-Reduction Sequences: Claisen-Schmidt condensation of 4-fluorobenzaldehyde with chloroacetone under microwave irradiation (100 W, 120°C) reduces reaction time from 6 hours to 15 minutes. Subsequent in situ reduction with NaBH₄ achieves 85% overall yield of racemic product [3].
Enzyme-Catalyzed Reactions: Lipase-mediated kinetic resolution under microwave conditions (50°C, 30 min) enhances enantioselectivity (E > 200) compared to conventional heating (6 h, E = 150). Continuous-flow microwave reactors further improve productivity, enabling kilogram-scale synthesis [1] [8].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1